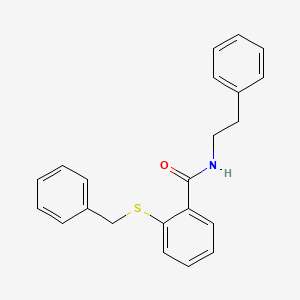
2-(benzylthio)-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylthio)-N-(2-phenylethyl)benzamide, also known as BZT-1, is a chemical compound that belongs to the class of phenethylamines. BZT-1 has been extensively studied due to its potential application in the treatment of various neurological disorders, including Parkinson's disease, depression, and addiction.
作用機序
2-(benzylthio)-N-(2-phenylethyl)benzamide works by inhibiting the reuptake of dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood, motivation, and cognitive function. 2-(benzylthio)-N-(2-phenylethyl)benzamide has also been shown to have a high affinity for the dopamine transporter, which is the main target for drugs used to treat Parkinson's disease.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(2-phenylethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine, serotonin, and norepinephrine, 2-(benzylthio)-N-(2-phenylethyl)benzamide has also been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. 2-(benzylthio)-N-(2-phenylethyl)benzamide has also been shown to have antioxidant properties, which may have a protective effect on the brain.
実験室実験の利点と制限
One of the main advantages of using 2-(benzylthio)-N-(2-phenylethyl)benzamide in lab experiments is that it is readily available and relatively inexpensive. 2-(benzylthio)-N-(2-phenylethyl)benzamide has also been extensively studied, and its effects on neurotransmitter systems are well-documented. However, there are also some limitations to using 2-(benzylthio)-N-(2-phenylethyl)benzamide in lab experiments. One limitation is that 2-(benzylthio)-N-(2-phenylethyl)benzamide has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 2-(benzylthio)-N-(2-phenylethyl)benzamide has been shown to have some toxic effects in animal studies, which may limit its application in humans.
将来の方向性
There are a number of future directions for research on 2-(benzylthio)-N-(2-phenylethyl)benzamide. One area of research is in the development of more potent and selective analogs of 2-(benzylthio)-N-(2-phenylethyl)benzamide that may have fewer side effects. Another area of research is in the application of 2-(benzylthio)-N-(2-phenylethyl)benzamide in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the long-term effects of 2-(benzylthio)-N-(2-phenylethyl)benzamide on the brain and to develop safe and effective dosing regimens.
合成法
The synthesis of 2-(benzylthio)-N-(2-phenylethyl)benzamide involves the reaction between 2-mercaptobenzylamine and 2-bromo-N-(2-phenylethyl)benzamide in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain pure 2-(benzylthio)-N-(2-phenylethyl)benzamide. The synthesis of 2-(benzylthio)-N-(2-phenylethyl)benzamide has been well-documented in the literature, and the compound is readily available for research purposes.
科学的研究の応用
2-(benzylthio)-N-(2-phenylethyl)benzamide has been extensively studied for its potential application in the treatment of various neurological disorders. One of the main areas of research has been in the treatment of Parkinson's disease. 2-(benzylthio)-N-(2-phenylethyl)benzamide has been shown to increase dopamine release in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. 2-(benzylthio)-N-(2-phenylethyl)benzamide has also been studied for its potential application in the treatment of depression and addiction. 2-(benzylthio)-N-(2-phenylethyl)benzamide has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation and addiction.
特性
IUPAC Name |
2-benzylsulfanyl-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c24-22(23-16-15-18-9-3-1-4-10-18)20-13-7-8-14-21(20)25-17-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYLOVKOVMKWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5846398.png)
![N-[4-(benzyloxy)phenyl]benzenesulfonamide](/img/structure/B5846401.png)
![N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]propanamide](/img/structure/B5846403.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5846416.png)

![4-[(mesitylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5846439.png)
![2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5846446.png)
![3-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5846459.png)
![3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5846466.png)

![ethyl (5-cyano-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridin-6-yl)imidoformate](/img/structure/B5846498.png)


